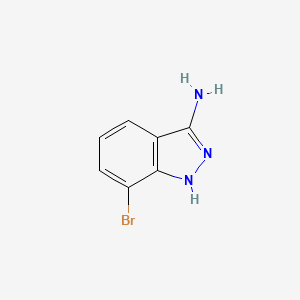

7-Bromo-1H-indazol-3-amine

説明

7-Bromo-1H-indazol-3-amine (CAS: 1234616-28-4, molecular formula: C₇H₆BrN₃) is a heterocyclic compound featuring a bromine substituent at position 7 and an amino group at position 3 of the indazole scaffold. This compound is a critical intermediate in synthesizing Lenacapavir, a long-acting HIV-1 capsid inhibitor . Key properties include:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by the introduction of an amino group at the 3rd position. One common method involves the use of bromine or a brominating agent to achieve regioselective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: 7-Bromo-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted indazoles

- Nitroso or nitro derivatives

- Hydrazine derivatives

- Biaryl or heteroaryl compounds

科学的研究の応用

Pharmaceutical Applications

1.1. Synthesis of Lenacapavir

One of the most notable applications of 7-Bromo-1H-indazol-3-amine is its role in the synthesis of Lenacapavir, an innovative capsid inhibitor used in the treatment of HIV-1. Lenacapavir has shown promise in clinical trials for its ability to suppress viral replication effectively. The synthesis pathway involves using this compound as a precursor, which undergoes several transformations to yield the final product. The synthetic route typically includes regioselective bromination and cyclization reactions that enhance efficiency and yield .

1.2. Other Therapeutic Uses

Beyond HIV treatment, compounds derived from this compound have been investigated for their potential anti-cancer properties. Research indicates that indazole derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anti-cancer agents .

Synthetic Methodologies

2.1. Practical Synthesis Techniques

Recent advancements in synthetic methodologies have improved the production of this compound. A practical two-step synthesis method has been developed, which includes:

- Regioselective Bromination : Using N-bromosuccinimide (NBS) as a brominating agent allows for selective bromination at the desired position on the indazole ring.

- Cyclization with Hydrazine : This step involves treating the brominated compound with hydrazine hydrate under controlled conditions to form the indazole structure efficiently .

The overall yield from these processes typically ranges from 38% to 53%, demonstrating a viable approach for large-scale production suitable for pharmaceutical applications .

3.1. Mechanistic Insights

The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thereby blocking pathways that lead to cell proliferation and survival .

3.2. Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Anti-HIV Activity : In vitro studies demonstrated that compounds derived from this indazole framework effectively inhibited HIV replication in cultured cells, showcasing their potential as antiviral agents.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that certain derivatives possess significant cytotoxic effects, leading to apoptosis in targeted cells .

Data Table: Summary of Applications

作用機序

The mechanism of action of 7-Bromo-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

類似化合物との比較

Comparative Analysis with Structural Analogs

Physicochemical and Spectroscopic Differences

NMR Data (DMSO-d₆):

- 7-Bromo-1H-indazol-3-amine : δ 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz), 6.85 (d, J = 7.9 Hz), 5.33 (s, 2H) .

- 5-Bromo-1H-indazol-3-amine : δ 11.55 (s, 1H), 7.92 (d, J = 1.87 Hz), 7.30 (dd, J = 8.79 Hz), 7.19 (d, J = 8.78 Hz) .

- Undesired Isomer (5-Bromo-4-chloro-1H-indazol-3-amine) : δ 12.0 (s, 1H), 7.45 (d, J = 8.8 Hz), 7.19 (d, J = 8.8 Hz) .

Key Distinctions :

- Regiochemistry : The position of bromine (5 vs. 7) alters electronic density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Halogen Effects : Chlorine at position 4 (in 7-bromo-4-chloro derivative) enhances metabolic stability but complicates purification due to similar polarity to regioisomers .

生物活性

7-Bromo-1H-indazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position of the indazole ring and an amine functional group at the 3-position. Its molecular formula is CHBrN, with a molecular weight of approximately 212.05 g/mol. The compound's structure allows for electrophilic substitution reactions, enhancing its reactivity and potential for further functionalization.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily as a kinase inhibitor . Kinases are crucial targets in cancer therapy, and compounds with indazole structures have been shown to possess significant antitumor properties. Notably, derivatives of indazole often demonstrate antimicrobial properties as well.

Antitumor Activity

Several studies have explored the antitumor potential of indazole derivatives, with findings suggesting that this compound could inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines, indicating that this compound may also exhibit comparable activity.

Antimicrobial Properties

Indazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may interact with microbial enzymes or receptors, leading to inhibition of microbial growth. Further research is needed to establish its efficacy against specific pathogens.

Synthesis Methods

The synthesis of this compound typically involves several steps. A common method includes the reaction of 3-nitro-1H-indazole with potassium carbonate and copper iodide in the presence of a bromo source such as 1,2-dibromoethane. This approach has been optimized for large-scale production, making it economically viable for pharmaceutical applications .

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-nitro-1H-indazole + KCO + CuI + Br-source | Reflux | High |

| 2 | Functionalization | Varies | Variable |

Kinase Inhibition Studies

A recent study demonstrated that compounds structurally related to this compound effectively inhibited specific kinases involved in cancer signaling pathways. These findings suggest that this compound could be further developed as a therapeutic agent targeting these pathways .

Interaction Studies

Preliminary binding studies using surface plasmon resonance indicated that this compound has a notable binding affinity for certain enzymes and receptors. This interaction profile suggests potential applications in enzyme inhibition and receptor modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-1H-indazol-3-amine, and what are their key methodological considerations?

this compound is typically synthesized via regioselective bromination followed by heterocycle formation. A validated protocol involves:

- Step 1 : Bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in 96% H2SO4 at 25°C, achieving >93% regioselectivity for the 7-bromo position. Excess NBS or elevated temperatures lead to over-bromination or nitrile hydration, necessitating precise stoichiometric control .

- Step 2 : Cyclization with hydrazine hydrate in 1-butanol under reflux, yielding the indazole core in >85% isolated yield. This avoids column chromatography, making it scalable to 100+ gram batches .

Q. How can researchers confirm the regiochemistry and purity of this compound?

- Regiochemistry : Use <sup>1</sup>H NMR to verify the absence of undesired regioisomers (e.g., 4-bromo derivatives). Key diagnostic signals include downfield shifts for H-4 (~7.64 ppm, J = 8.5 Hz) and H-6 (~7.02 ppm) .

- Purity : Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures >95% purity. GC-MS monitors residual solvents or side products like dibrominated impurities .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective bromination of indazole precursors?

Regioselectivity in bromination is highly solvent- and reagent-dependent:

- Reagent Choice : NBS in H2SO4 minimizes nitrile hydration compared to Br2, which promotes hydrolysis to amides .

- Acid Optimization : 10–11 equivalents of 96% H2SO4 suppress side reactions. Substitution with weaker acids (e.g., acetic acid) halts bromination entirely .

- Temperature Control : Reactions at 25°C prevent thermal decomposition, whereas >40°C increases dibrominated byproducts .

Table 1. Bromination Optimization Data

| Entry | Brominating Agent | Acid | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4 | NBS (1.2 eq.) | H2SO4 | 25 | 75 | 95 |

| 7 | NBS (1.07 eq.) | H2SO4 | 25 | >93 | 96 |

| 12 | NBS (1.07 eq.) | H2SO4 | 25 | 80 | 95 |

Q. How do structural modifications at the 3-amino position influence biological activity, and what analytical tools validate these changes?

- Activity Trends : Substitution with aryl or alkyl groups (e.g., N-methyl derivatives) enhances binding to targets like HIV capsid proteins. For example, N-trifluoroethyl analogs show improved pharmacokinetics in Lenacapavir analogs .

- Validation Tools :

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies in IC50 values or selectivity profiles may arise from:

- Assay Variability : Standardize α-glucosidase inhibition protocols (e.g., DPPH radical scavenging vs. enzymatic assays) to compare antioxidant activity .

- Structural Ambiguity : Ensure regioisomeric purity via 2D NMR (e.g., NOESY for spatial proximity of substituents) .

- Data Reproducibility : Adopt open-data practices (e.g., depositing crystallographic data in public repositories) to enable cross-validation .

Q. Methodological Best Practices

Q. What scalable purification methods are recommended for indazole derivatives?

- Precipitation : Post-bromination, quenching in ice-cold H2O precipitates the product, reducing reliance on chromatography .

- Solvent Partitioning : Ethyl acetate washes remove polar impurities (e.g., residual H2SO4) .

Q. How can computational tools enhance the design of 7-bromoindazole-based inhibitors?

- QSAR Modeling : Predict logP and binding affinity for HIV capsid proteins using descriptors like molar refractivity and H-bond donor counts .

- Docking Studies : AutoDock Vina simulates interactions with target proteins (e.g., HIV-1 capsid hexamers) to prioritize synthetic targets .

Q. Data Reproducibility and Ethics

Q. What guidelines ensure ethical sharing of research data involving 7-bromoindazoles?

特性

IUPAC Name |

7-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-28-4 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。